molecular formula C19H16N2O5 B2782192 3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide CAS No. 325988-34-9

3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide

Cat. No.: B2782192
CAS No.: 325988-34-9
M. Wt: 352.346
InChI Key: YIZBPEPYLDMCCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-methoxyaniline to produce 4-methoxy-2-nitroaniline. This intermediate is then coupled with 3-methoxynaphthalene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Solvent selection, temperature control, and purification steps like recrystallization or chromatography are crucial for achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of methoxybenzoic acids or aldehydes.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.

Scientific Research Applications

3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-(4-nitrophenyl)naphthalene-2-carboxamide: Lacks the additional methoxy group, which may affect its reactivity and biological activity.

    N-(4-methoxy-2-nitrophenyl)benzamide: Contains a benzene ring instead of a naphthalene ring, leading to different chemical properties and applications.

    3-methoxy-N-(2-nitrophenyl)naphthalene-2-carboxamide: Positional isomer with the nitro group in a different location, affecting its reactivity and interactions.

Uniqueness

3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide is unique due to the combination of its methoxy and nitrophenyl substitutions on a naphthalene core. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential and develop new uses in various scientific fields.

Properties

IUPAC Name

3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-25-14-7-8-16(17(11-14)21(23)24)20-19(22)15-9-12-5-3-4-6-13(12)10-18(15)26-2/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZBPEPYLDMCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.